1-(piperidin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
This compound features a triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-3-yl group and at position 3 with a sulfanyl ethanone linker terminating in a piperidin-1-yl moiety. The pyridine and piperidine substituents likely modulate solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
1-piperidin-1-yl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-9-2-1-3-10-22)12-25-17-20-19-15-7-6-14(21-23(15)17)13-5-4-8-18-11-13/h4-8,11H,1-3,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRQWYEGHFQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridazine Backbone
The pyridazine ring is constructed via cyclocondensation of hydrazine derivatives with diketones. For example, 3-amino-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride, which undergoes intramolecular cyclization with hydrazine to yield the triazolo-pyridazine scaffold.
Reaction Conditions:
Introduction of the Thiol Group
The 3-thiol substituent is introduced via nucleophilic displacement using thiourea under basic conditions:
$$
\text{Triazolo-pyridazine-Cl} + \text{Thiourea} \xrightarrow{\text{NaOH}} \text{Triazolo-pyridazine-SH} + \text{NH}_2\text{Cl}
$$
Optimized Parameters:
- Reaction Time: 12 hours
- Temperature: 80°C
- Workup: Acidification with HCl to precipitate the thiol.
Preparation of the Piperidine-Ethanone Fragment
Synthesis of 1-(Piperidin-1-yl)-2-Chloroethan-1-One
Piperidine is reacted with chloroacetyl chloride in dichloromethane (DCM) in the presence of a base:
$$
\text{Piperidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{1-(Piperidin-1-yl)-2-chloroethan-1-one}
$$
Conditions:
- Molar Ratio: 1:1.1 (piperidine:chloroacetyl chloride)
- Temperature: 0°C to prevent side reactions
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane).
Coupling of Intermediates via Nucleophilic Substitution
The final step involves the reaction of Intermediate A (thiol) with Intermediate B (chloroethanone):
$$
\text{Triazolo-pyridazine-SH} + \text{Cl-CH}_2\text{CO-Piperidine} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Protocol:
- Base: Potassium carbonate (2.0 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C for 6 hours
- Yield: ~58% (extrapolated from similar couplings)
Purification and Characterization
Purification Methods:
- Liquid-Liquid Extraction : To remove unreacted starting materials.
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1).
- Recrystallization : Ethanol/water mixture for final polishing.
Characterization Data (Representative):
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₇H₁₈N₆OS | HRMS |
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| ¹H NMR (DMSO-d₆) | δ 8.90 (s, 1H, triazole), 8.65 (d, 1H, pyridine) | 400 MHz spectrometer |
| HPLC Purity | >98% | C18 column, MeOH/H₂O |
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Competing pathways during triazolo-ring formation were mitigated using low temperatures and slow reagent addition.
- Thiol Oxidation : Conducting reactions under nitrogen atmosphere to prevent disulfide formation.
- Solvent Selection : DMF enhanced solubility of intermediates but required thorough removal via vacuum distillation to avoid contamination.
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the triazolopyridazine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the triazolopyridazine core .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
- Structural Difference : Replaces the piperidin-1-yl group with a 4-phenylpiperazin-1-yl moiety.
- The basic nitrogen in piperazine may improve solubility in acidic environments (e.g., gastric fluid) compared to piperidine.
- Hypothesized Applications : Neuropharmacological targets (e.g., serotonin or dopamine receptors) due to phenylpiperazine’s prevalence in CNS-active drugs .
1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone
- Structural Difference: Substitutes the pyridin-3-yl group with a quinolin-6-ylmethyl moiety and replaces the sulfanyl ethanone linker with an ethanone group at position 4.
- Implications: Quinoline’s extended aromatic system may enhance stacking interactions with hydrophobic protein pockets but reduce aqueous solubility. The absence of a sulfur atom in the linker could decrease metabolic susceptibility to oxidation.
- Hypothesized Applications: Anticancer or antimicrobial agents, leveraging quinoline’s historical role in such therapies .
Pyridin-3-yl-Piperidine Methanone Derivatives (EP 1 808 168 B1)
- Example Compound: [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone.
- Structural Differences: Replaces triazolo-pyridazine with pyrazolo[3,4-d]pyrimidine. Incorporates a methanesulfonylphenyl group and alkylamino-pyridine substituents.
- Implications :
- The pyrazolo-pyrimidine core may offer distinct kinase inhibition profiles (e.g., JAK/STAT pathway targets).
- Methanesulfonyl groups improve metabolic stability and binding affinity via polar interactions.
- Reported Applications : Patent claims suggest utility in inflammatory diseases or cancer .
Key Research Insights
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., phenylpiperazine) may offer tunable pharmacokinetics but risk off-target CNS effects .
- Heterocyclic Core Impact : Triazolo-pyridazine vs. pyrazolo-pyrimidine cores influence target selectivity; the former is associated with broader kinase interactions, while the latter may specialize in specific pathways .
- Substituent Design: Sulfur-containing linkers (e.g., sulfanyl ethanone) may introduce metabolic vulnerabilities but improve binding flexibility compared to carbonyl groups .
Biological Activity
The compound 1-(piperidin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one , often referred to as a triazolo-pyridazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.46 g/mol. The structure incorporates a piperidine ring and a triazolo-pyridazine moiety, which are known for their biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many derivatives of triazolo-pyridazines exhibit inhibitory activity against specific kinases involved in cancer proliferation. For instance, compounds similar to this structure have shown significant inhibition against c-Met kinase, which is implicated in various cancers .
- Antimicrobial Activity : The presence of the pyridine and triazole rings enhances the compound's ability to interact with microbial targets. Studies have indicated that related compounds demonstrate potent anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
Research has demonstrated that derivatives with similar structures exhibit significant cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, contributing to its potential as an anticancer agent .
Antimicrobial Activity
In vitro studies have also evaluated the compound's effectiveness against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 μg/mL |
| S. aureus | 10 μg/mL |
This antimicrobial profile indicates that the compound could be developed further as an antibiotic agent .
Case Studies
A notable study focused on synthesizing a series of triazolo-pyridazine derivatives, including the target compound, which were evaluated for their biological activities. The study highlighted the importance of structural modifications in enhancing biological efficacy and reducing cytotoxicity towards normal human cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
